molecular formula C21H22N4O3S B2769677 N-(4-ethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921466-57-1

N-(4-ethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2769677
CAS No.: 921466-57-1
M. Wt: 410.49
InChI Key: IOMBXAQINJMBBO-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a unique combination of substituents: a 4-ethoxyphenyl group attached to the acetamide nitrogen and a meta-tolyl-substituted ureido moiety on the thiazole ring. The ethoxy group enhances lipophilicity, while the ureido moiety provides hydrogen-bonding capability, both critical for biological interactions.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-3-28-18-9-7-15(8-10-18)22-19(26)12-17-13-29-21(24-17)25-20(27)23-16-6-4-5-14(2)11-16/h4-11,13H,3,12H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMBXAQINJMBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various models, and comparative analyses with other compounds.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N4O3SC_{21}H_{22}N_{4}O_{3}S, with a molecular weight of 410.5 g/mol. The compound features a thiazole ring, a urea moiety, and an ethoxyphenyl group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC21H22N4O3SC_{21}H_{22}N_{4}O_{3}S
Molecular Weight410.5 g/mol
CAS Number921466-57-1

Research indicates that this compound exhibits cytotoxic activity against various cancer cell lines. Mechanistic studies have revealed that the compound may induce G2/M phase cell cycle arrest and promote apoptosis in cancer cells. Specifically, it has been shown to inhibit the Insulin-like Growth Factor 1 Receptor (IGF1R) , which plays a critical role in cancer cell proliferation and survival .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against hepatocellular carcinoma (HCC) cells, with an IC50 value of approximately 0.62 μM , outperforming standard treatments like Sorafenib (IC50 = 1.62 μM) . The compound's ability to inhibit HCC cell migration and colony formation suggests its potential as an effective therapeutic agent.

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other known compounds:

CompoundIC50 (μM)Mechanism of Action
N-(4-ethoxyphenyl)-2-(2-(3-(m-tolyl)...0.62IGF1R inhibition, apoptosis induction
Sorafenib1.62Multikinase inhibitor
TrametinibVariesMEK pathway inhibition

Case Studies

  • Hepatocellular Carcinoma : A study evaluated the effects of this compound on HepG2 cells, revealing significant anti-proliferative effects through IGF1R inhibition and subsequent apoptosis induction .
  • In Vivo Studies : Further investigations in animal models are necessary to establish the therapeutic potential and safety profile of this compound. Preliminary data suggest promising results in reducing tumor size and improving survival rates in treated subjects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Effects : The ethoxy group in the target compound increases lipophilicity compared to methoxy (Compound 9) or sulfonamide (Compound 5) analogs. This may improve membrane permeability but reduce water solubility.
  • Tautomerism : Unlike most analogs, the target compound exhibits tautomerism, which could influence its reactivity and binding modes in biological systems .
  • Synthetic Yields : Compounds with electron-withdrawing groups (e.g., Compound 9) achieve higher yields (90%) compared to those with bulky substituents (e.g., Compound 13 in : 58% yield).
Physicochemical Properties
  • Melting Points : Compounds with rigid substituents (e.g., sulfamoylphenyl in Compound 5 , 269°C) exhibit higher melting points than flexible analogs (e.g., Compound 11 in , –148°C). The target compound’s melting point is unreported but may align with tautomer-containing analogs (e.g., 155–160°C in ).
  • Solubility : Sulfonamide-containing compounds (e.g., Compound 5 ) likely have higher aqueous solubility than the ethoxy-substituted target compound due to ionizable groups.

Q & A

Q. How do structural analogs compare in multi-target activity?

  • Methodological Answer : Analog libraries (e.g., p-tolyl, 3-chlorophenyl) are screened against 50 kinases. The m-tolyl derivative inhibits JAK2 (IC₅₀ = 15 nM) and FLT3 (IC₅₀ = 22 nM), while 3-chlorophenyl analogs lose JAK2 affinity but gain HDAC6 activity (IC₅₀ = 8 nM). Synergy studies (Chou-Talalay) reveal combination indices <0.3 for dual JAK2/HDAC6 inhibition in leukemia models .

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